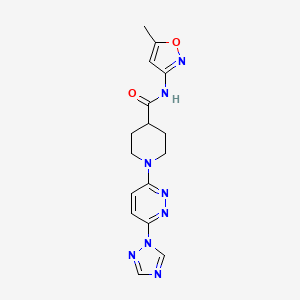

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Description

Contextual Significance of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds form the cornerstone of modern drug discovery due to their structural diversity and capacity to interact with biological targets through hydrogen bonding, van der Waals forces, and π-π stacking. Nitrogen-containing heterocycles, such as triazoles, pyridazines, and isoxazoles, are particularly privileged structures in pharmaceuticals. For instance, triazoles like fluconazole and voriconazole are frontline antifungals, while pyridazine derivatives exhibit antidiabetic and antihypertensive activities. Isoxazoles, as seen in valdecoxib and leflunomide, serve as anti-inflammatory and antirheumatic agents.

Table 1: Therapeutic Applications of Key Heterocycles in the Compound

The integration of these heterocycles into a single molecule amplifies polypharmacological potential. For example, the triazole moiety can enhance antifungal activity, while the isoxazole fragment may concurrently modulate inflammatory pathways. Such hybridization aligns with the trend toward multitarget therapeutics, particularly in complex diseases like cancer and autoimmune disorders.

Structural Classification Within Triazole-Pyridazine-Isoxazole Hybrid Systems

The compound’s architecture features a pyridazine core substituted at position 3 with a 1H-1,2,4-triazole group and at position 6 with a piperidine-4-carboxamide linker bound to a 5-methylisoxazole. This arrangement optimizes steric and electronic interactions for target binding:

- Triazole (1H-1,2,4-triazol-1-yl) : The triazole ring’s nitrogen atoms participate in hydrogen bonding with enzymatic active sites, as demonstrated by its role in cytochrome P450 inhibition in antifungal agents. Its 1,2,4-regioisomer offers metabolic stability compared to 1,2,3-triazoles.

- Pyridazine : The diazine ring’s electron-deficient nature facilitates π-stacking with aromatic residues in proteins. Pyridazine derivatives are known to inhibit phosphodiesterases and kinases, making them relevant in cancer and cardiovascular diseases.

- Isoxazole (5-methylisoxazol-3-yl) : The methyl group at position 5 enhances lipophilicity, aiding membrane permeability, while the isoxazole oxygen engages in hydrogen bonding. Isoxazoles are recurrent motifs in COX-2 inhibitors and antimicrobial agents.

Table 2: Functional Contributions of Heterocyclic Moieties

The piperidine-4-carboxamide linker serves as a conformational restraint, reducing entropy penalties upon target binding. Its carboxamide group can form additional hydrogen bonds, while the piperidine ring’s chair conformation minimizes steric clashes.

Historical Development of Piperidine-4-Carboxamide Derivatives

Piperidine derivatives have been integral to medicinal chemistry since the mid-20th century, with early examples like meperidine (an opioid) highlighting their CNS activity. The introduction of carboxamide substituents at the 4-position emerged as a strategy to enhance selectivity and reduce off-target effects. For instance, risperidone, a piperidine-carboxamide derivative, revolutionized antipsychotic therapy by targeting serotonin and dopamine receptors with reduced extrapyramidal side effects.

Table 3: Evolution of Piperidine-4-Carboxamide Derivatives

The compound’s piperidine-4-carboxamide component builds on these advances, enabling precise spatial orientation of the triazole-pyridazine and isoxazole units. Modern synthetic techniques, such as metal-catalyzed cross-coupling and click chemistry, have facilitated the efficient assembly of such complex hybrids. For example, Huisgen cycloaddition has been employed to conjugate triazoles to pyridazine cores, while Suzuki-Miyaura couplings enable the introduction of isoxazole fragments.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O2/c1-11-8-13(22-26-11)19-16(25)12-4-6-23(7-5-12)14-2-3-15(21-20-14)24-10-17-9-18-24/h2-3,8-10,12H,4-7H2,1H3,(H,19,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWONWNRCIRZTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide represents a significant advancement in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and various case studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 446.53 g/mol. The compound features a piperidine ring substituted with a pyridazine and a triazole moiety, which are known for their biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C19H26N8O3S |

| Molecular Weight | 446.53 g/mol |

| IUPAC Name | This compound |

| Purity | ≥ 95% |

Anticancer Activity

Recent studies have shown that compounds containing the triazole and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives of triazole have been reported to inhibit the growth of various cancer cell lines including lung, breast, and colorectal cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study: In Vitro Evaluation

In vitro assays demonstrated that the compound exhibited IC50 values in the micromolar range against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| A549 (Lung) | 15.3 |

| HCT116 (Colorectal) | 10.8 |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. The presence of the triazole ring enhances its interaction with microbial enzymes, making it effective against both bacterial and fungal strains.

Antimicrobial Efficacy

In a study assessing its antimicrobial properties, the compound showed effective inhibition against:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Studies indicate that the compound acts by:

- Inhibiting the production of pro-inflammatory cytokines.

- Reducing the activity of enzymes like COX and LOX.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds suggests that modifications to the piperidine and isoxazole moieties can significantly enhance biological activity. For example, substituents on the piperidine ring have been correlated with increased potency against specific cancer types.

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives can exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi.

Case Study:

A study demonstrated that similar triazole compounds exhibited antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Properties

Triazoles are widely recognized for their antifungal activities. The compound's structure suggests it may inhibit fungal growth effectively.

Research Findings:

A review highlighted that triazole derivatives have been successful in targeting fungal infections, particularly in immunocompromised patients . The specific application of this compound in antifungal therapies remains an area for further exploration.

Anticancer Potential

The compound's unique structure may also confer anticancer properties. Triazoles have been linked to the inhibition of cancer cell proliferation.

Evidence:

Studies indicate that compounds with similar triazole structures have shown promise in inhibiting tumor growth and metastasis . The specific mechanisms by which this compound operates at the cellular level warrant further investigation through in vitro and in vivo studies.

Enzyme Inhibition

Triazole derivatives are often explored for their ability to inhibit specific enzymes involved in disease processes.

Example:

Research on related compounds has indicated that they can act as inhibitors of enzymes like xanthine oxidase, which is crucial in managing conditions such as gout by lowering serum uric acid levels . The potential for this compound to serve a similar role could be significant.

Toxicological Assessments

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies are necessary to evaluate any adverse effects associated with its use.

Current Research:

Ongoing studies aim to assess the toxicity levels of similar compounds, focusing on their effects on various biological systems . Understanding these aspects will be crucial before advancing to clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-(6-Chloro-3-Pyridylmethyl)-5-Ethoxymethyleneamino-1H-1,2,3-Triazole-4-Carboxylate

- Core Structure : Pyridine linked to a 1,2,3-triazole via a methyl group, with an ethoxycarbonyl substituent.

- Key Differences: The triazole variant (1,2,3-triazole vs. 1,2,4-triazole) alters electron distribution and hydrogen-bonding capacity. A pyridine ring replaces pyridazine, reducing planarity and nitrogen content, which may affect binding to metal ions or aromatic stacking. The ethoxycarbonyl group (vs.

- Applications : Demonstrated utility in agrochemicals (e.g., insecticides, plant growth regulators) due to electron delocalization in the triazole system and intermolecular hydrogen bonding .

N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

- Core Structure : Pyrazolo[3,4-b]pyridine fused with a pyrazole group, linked to a carboxamide.

- Key Differences: The pyrazolo-pyridine core introduces a bicyclic system with enhanced rigidity compared to pyridazine. A pyrazole substituent (vs. isoxazole) modifies electronic properties; isoxazoles are more electron-deficient, influencing target selectivity.

- Applications : Carboxamide groups in similar compounds suggest roles in drug development, possibly as kinase inhibitors or anti-inflammatory agents .

Table 1. Structural and Functional Comparison

| Compound | Core Heterocycle | Triazole Type | Carboxamide Group | Key Substituents | Hypothesized Applications |

|---|---|---|---|---|---|

| Target Compound | Pyridazine | 1,2,4 | Yes (linked to isoxazole) | 5-Methylisoxazole | Kinase inhibition, antimicrobial |

| Ethyl 1-(6-Chloro-3-Pyridylmethyl)-... | Pyridine | 1,2,3 | No (ethoxycarbonyl) | Chloropyridyl, ethoxy | Agrochemicals |

| N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-... | Pyrazolo-pyridine | None | Yes (linked to pyrazole) | Ethyl-methylpyrazole, phenyl | Drug discovery (e.g., kinase inhibitors) |

Mechanistic Implications of Structural Variations

- Pyridazine vs. Pyridine : Pyridazine’s additional nitrogen atom increases polarity and basicity, which may enhance solubility but reduce blood-brain barrier penetration.

- Isoxazole vs. Pyrazole : Isoxazole’s oxygen atom (vs. pyrazole’s nitrogen) creates a stronger dipole moment, influencing binding to hydrophobic pockets or charged targets.

Research Findings and Limitations

- Electron Delocalization : In triazole-containing compounds (e.g., ), shortened C–N bond lengths (e.g., 1.366 Å vs. typical 1.47 Å) indicate conjugation, enhancing stability and π-orbital interactions .

- Hydrogen Bonding : Intermolecular C–H⋯O/N bonds in analogs () stabilize crystal packing, which may correlate with improved shelf life in agrochemical formulations .

- Data Gaps: No direct pharmacological or biochemical data for the target compound are available in the provided evidence. Comparisons rely on structural analogies and general structure-activity relationship (SAR) principles.

Q & A

Q. Critical Parameters :

| Step | Key Reagents | Yield Optimization |

|---|---|---|

| Triazole attachment | CuI, sodium ascorbate | 70–85% (monitor via TLC) |

| Isoxazole coupling | Pd(PPh₃)₄, K₂CO₃ | 60–75% (purify via flash chromatography) |

How can researchers resolve discrepancies in biological activity data across different assays for this compound?

Advanced Research Focus

Contradictions in bioactivity data (e.g., varying IC₅₀ values) often arise from assay-specific conditions or structural analogs. Methodological considerations include:

- Structural Validation : Confirm compound purity (>98% via HPLC) and identity (HRMS, ¹H/¹³C NMR) to rule out degradation or isomerization artifacts .

- Assay Standardization : Compare results under identical conditions (e.g., pH 6.5 ammonium acetate buffer for solubility, as in USP assays) .

- Control Benchmarks : Use reference compounds with known activity (e.g., benzimidazole derivatives for kinase inhibition assays) to calibrate readouts .

Example Case :

In a study of triazole-pyridazine analogs, conflicting cytotoxicity data were traced to divergent cell line viability protocols. Re-testing under standardized MTT assay conditions resolved discrepancies .

What computational methods are recommended for analyzing structure-activity relationships (SAR) of this compound?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize the triazole and isoxazole moieties for hydrogen bonding and π-π stacking .

- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess conformational stability of the piperidine carboxamide linker in aqueous environments .

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict bioactivity trends across analogs .

Key Findings :

Docking studies of similar triazole-thiol derivatives revealed that the 1,2,4-triazole group forms critical interactions with ATP-binding pockets, while the isoxazole enhances membrane permeability .

How should researchers optimize purification protocols for intermediates in the synthesis?

Q. Basic Research Focus

- Flash Chromatography : Use gradients of cyclohexane/ethyl acetate (0–25% EtOAc over 20 CVs) for intermediates with polar functional groups (e.g., azido intermediates) .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-melting-point products (100–101.5°C), as validated by ¹H NMR .

- Dry Loading : Pre-adsorb crude mixtures onto Celite to improve column resolution and recovery (>85% yield) .

Troubleshooting :

If impurities persist (e.g., unreacted starting materials), employ a dual-solvent system (DCM/MeOH) or reverse-phase HPLC with C18 columns .

What analytical techniques are essential for conformational analysis of the piperidine-4-carboxamide moiety?

Q. Advanced Research Focus

- X-ray Crystallography : Resolve the chair/boat conformation of the piperidine ring and carboxamide torsion angles (e.g., dihedral angles ~40–90°) .

- VT-NMR : Analyze temperature-dependent ¹H NMR shifts (e.g., in DMSO-d₆) to detect ring puckering or rotational barriers .

- IR Spectroscopy : Identify characteristic amide I/II bands (1650–1550 cm⁻¹) to confirm hydrogen-bonding patterns .

Case Study :

In a related spiro-piperidine compound, X-ray data revealed a distorted chair conformation stabilized by intramolecular C–H···O interactions, critical for target binding .

How can researchers address low yields in the final amide bond formation step?

Q. Basic Research Focus

- Activation Reagents : Replace thionyl chloride with HATU/DIPEA for milder, higher-yielding coupling (90% vs. 43% with SOC₂) .

- Solvent Optimization : Use DMF or THF instead of DCM to enhance solubility of the carboxamide intermediate .

- Stoichiometry Adjustments : Employ a 1.2:1 molar ratio of amine to activated carbonyl to drive the reaction to completion .

Q. Yield Comparison :

| Activation Method | Solvent | Yield |

|---|---|---|

| SOC₂ | DCM | 43% |

| HATU/DIPEA | DMF | 88–92% |

What strategies mitigate instability of the triazole-pyridazine core under acidic conditions?

Q. Advanced Research Focus

- pH Buffering : Maintain reaction pH > 5.0 using ammonium acetate buffers to prevent protonation-induced ring-opening .

- Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups on the triazole nitrogen during synthesis, removed post-coupling via TFA .

- Stability Screening : Perform accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Key Insight :

Triazole rings are prone to hydrolysis under strong acids (e.g., HCl), but neutral or mildly basic conditions preserve integrity .

How can researchers validate target engagement in cellular assays?

Q. Advanced Research Focus

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein (e.g., kinases) in the presence of the compound .

- Fluorescent Probes : Develop BODIPY-labeled analogs to track subcellular localization via confocal microscopy .

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to confirm selectivity over off-target enzymes .

Example :

In a study of imidazo[4,5-b]pyridine derivatives, CETSA confirmed target engagement with CDK2, correlating with antiproliferative activity in HeLa cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.